molecular formula C13H27NO4S2 B231279 N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine CAS No. 19142-95-1

N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine

Cat. No.: B231279
CAS No.: 19142-95-1
M. Wt: 325.5 g/mol
InChI Key: MMISKLSMCQTQDN-ABLWVSNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied for its potential use in treating various diseases, including hypertension, cancer, and stroke.

Mechanism of Action

N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine selectively inhibits the enzyme 20-HETE synthase, which is involved in the synthesis of 20-HETE. This compound is a potent vasoconstrictor and promotes the growth and proliferation of cancer cells. By inhibiting 20-HETE synthesis, this compound can reduce blood pressure and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing blood pressure, inhibiting the growth of cancer cells, and protecting against brain damage in animal models of stroke. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine in lab experiments is its specificity for 20-HETE synthase. This allows researchers to selectively inhibit the synthesis of 20-HETE without affecting other enzymes or pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for research on N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine, including:
1. Further studies on the mechanism of action of this compound and its effects on other pathways and enzymes.
2. Development of new synthetic methods for this compound to improve its purity and yield.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Clinical trials to evaluate the safety and efficacy of this compound in treating hypertension, cancer, and other diseases.
5. Studies on the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a selective inhibitor of 20-HETE synthase that has potential applications in treating hypertension, cancer, and stroke. Its mechanism of action involves blocking the synthesis of 20-HETE, which is involved in the growth and proliferation of cancer cells and the regulation of blood pressure. While this compound has several advantages for lab experiments, its potential toxicity and limited availability are important considerations. Future research on this compound will focus on improving its synthetic methods, evaluating its safety and efficacy in clinical trials, and exploring its potential use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine involves several steps, including the reaction of 2-bromoethyl hydrogen sulfate with thioacetamide to form N-(2-hydroxyethyl)thioacetamide. This compound is then reacted with 4-(2-methoxycyclohexyl)butan-1-amine to form this compound. The final product is purified through column chromatography to obtain a white powder.

Scientific Research Applications

N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine has been studied extensively for its potential use in treating various diseases, including hypertension, cancer, and stroke. Research has shown that this compound can inhibit the growth of cancer cells by blocking the synthesis of 20-HETE, which is involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to reduce blood pressure in animal models of hypertension and to protect against brain damage in animal models of stroke.

Properties

19142-95-1

Molecular Formula

C13H27NO4S2

Molecular Weight

325.5 g/mol

IUPAC Name

N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine

InChI

InChI=1S/C13H27NO4S2/c1-17-13-8-3-2-6-12(13)7-4-5-9-14-10-11-18-20(15,16)19/h12-14H,2-11H2,1H3,(H,15,16,19)/t12?,13-/m0/s1

InChI Key

MMISKLSMCQTQDN-ABLWVSNPSA-N

Isomeric SMILES

CO[C@H]1CCCCC1CCCCNCCOS(=O)(=S)O

SMILES

COC1CCCCC1CCCCNCCOS(=O)(=S)O

Canonical SMILES

COC1CCCCC1CCCCNCCOS(=O)(=S)O

synonyms

2-[4-(2-Methoxycyclohexyl)butyl]aminoethanethiol sulfate

Origin of Product

United States

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